molecular formula C17H13FO3S B12174079 2-Fluorophenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate

2-Fluorophenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate

Katalognummer: B12174079
Molekulargewicht: 316.3 g/mol
InChI-Schlüssel: YMZKNKFPORXUHH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Fluorophenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate is an organic compound belonging to the class of oxathiine derivatives. This compound is characterized by the presence of a fluorophenyl group and a phenyl group attached to a dihydro-1,4-oxathiine ring. The unique structure of this compound makes it an interesting subject for research in various fields, including medicinal chemistry and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluorophenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate typically involves the reaction of 2-fluorophenyl isothiocyanate with phenylacetic acid under basic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the oxathiine ring. The reaction conditions usually involve the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like dichloromethane or toluene .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling reaction parameters can improve the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Fluorophenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

2-Fluorophenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Fluorophenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group can form hydrogen bonds and hydrophobic interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The oxathiine ring can interact with receptor sites, affecting signal transduction pathways and cellular responses .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: The presence of both the fluorophenyl group and the dihydro-1,4-oxathiine ring in 2-Fluorophenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate imparts unique electronic and steric properties, making it distinct from other similar compounds. These properties contribute to its potential as a versatile compound in various scientific research applications .

Eigenschaften

Molekularformel

C17H13FO3S

Molekulargewicht

316.3 g/mol

IUPAC-Name

(2-fluorophenyl) 5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxylate

InChI

InChI=1S/C17H13FO3S/c18-13-8-4-5-9-14(13)21-17(19)15-16(22-11-10-20-15)12-6-2-1-3-7-12/h1-9H,10-11H2

InChI-Schlüssel

YMZKNKFPORXUHH-UHFFFAOYSA-N

Kanonische SMILES

C1CSC(=C(O1)C(=O)OC2=CC=CC=C2F)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.